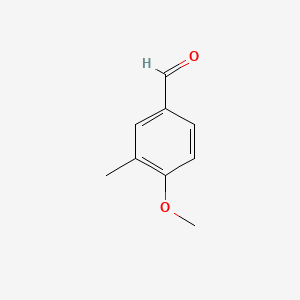

4-Methoxy-3-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLBIQHZWFWSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186399 | |

| Record name | 3-Methyl-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32723-67-4 | |

| Record name | 4-Methoxy-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32723-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032723674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-4-anisaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH5G8E8NAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methoxy-3-methylbenzaldehyde physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylbenzaldehyde, also known by its synonym 3-methyl-p-anisaldehyde, is an aromatic aldehyde with significant applications in organic synthesis and serves as a valuable intermediate in the pharmaceutical and fragrance industries. Its molecular structure, featuring a benzaldehyde (B42025) core with methoxy (B1213986) and methyl substituents, imparts specific reactivity and properties that make it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and key reactions, presented in a format tailored for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is typically a clear pale yellow to green liquid under standard conditions.[1] It is soluble in common organic solvents like ethanol, diethyl ether, acetone, and chloroform (B151607).[2][3] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| CAS Number | 32723-67-4 | [4] |

| Appearance | Liquid | [1] |

| Boiling Point | 80-85 °C / 1 mmHg | [1] |

| Density | 1.025 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.569 | [1] |

| Flash Point | 112 °C (233.6 °F) - closed cup | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Assignments | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, CHO), 7.71 (d, 1H, Ar-H), 7.67 (s, 1H, Ar-H), 6.92 (d, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃) | [5] |

| ¹³C NMR | Predicted values may vary from experimental results. | [6] |

| IR (Vapor Phase) | Key Peaks (cm⁻¹): ~1700 (C=O stretching, aldehyde), ~1600, ~1500 (C=C stretching, aromatic), ~1250, ~1030 (C-O stretching, ether) | [4] |

| Mass Spectrum (EI) | m/z: 150 (M⁺), 149, 121, 91, 77 | [4][5] |

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves a two-step process starting from o-cresol. The first step is an ortho-formylation via the Reimer-Tiemann reaction, followed by a Williamson ether synthesis.[7][8]

-

Reimer-Tiemann Reaction: o-Cresol is treated with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), to introduce a formyl group (-CHO) onto the aromatic ring, primarily at the para-position to the hydroxyl group, yielding 4-hydroxy-3-methylbenzaldehyde (B106927).[7][9][10]

-

Williamson Ether Synthesis: The resulting 4-hydroxy-3-methylbenzaldehyde is then methylated using a methylating agent like dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield the final product, this compound.[11][12]

Reactivity and Key Reactions

The aldehyde functional group in this compound is the primary site of its reactivity, undergoing typical aldehyde reactions. The aromatic ring can also participate in electrophilic substitution reactions, directed by the activating methoxy and methyl groups.

Henry Reaction (Nitroaldol Reaction): This is a base-catalyzed carbon-carbon bond-forming reaction where this compound reacts with a nitroalkane, such as nitromethane, to form a β-nitro alcohol.[13][14] This product is a versatile intermediate that can be further converted into amino alcohols, nitroalkenes, or α-nitro ketones, which are valuable in drug synthesis.

Experimental Protocols

General Protocol for Spectroscopic Characterization

A standardized workflow is crucial for the accurate characterization of synthesized or procured this compound.

References

- 1. This compound 99 32723-67-4 [sigmaaldrich.com]

- 2. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-4-anisaldehyde | C9H10O2 | CID 122936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-4-anisaldehyde(32723-67-4) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methoxy-3-methylbenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-methylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its derivatization, and explores its potential as a scaffold in the development of novel therapeutic agents.

Core Chemical Information

This compound, also known as 3-methyl-p-anisaldehyde, is a substituted benzaldehyde (B42025) with the CAS (Chemical Abstracts Service) Registry Number 32723-67-4 .[1][2] Its molecular structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group, a methyl group, and a formyl (aldehyde) group at positions 4, 3, and 1, respectively.

Molecular Structure:

-

Molecular Formula: C₉H₁₀O₂[2]

-

Molecular Weight: 150.17 g/mol [2]

-

IUPAC Name: this compound[3]

-

Synonyms: 3-Methyl-p-anisaldehyde, 3-Methyl-4-anisaldehyde[2][3]

Structural Representations:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound, facilitating its identification and use in experimental settings.

| Property | Value | Reference(s) |

| Physical State | Liquid | [2] |

| Appearance | Clear pale yellow to green liquid | |

| Boiling Point | 80-85 °C at 1 mmHg | [2] |

| Density | 1.025 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.569 | [2] |

| Flash Point | 112.78 °C | [4] |

| Solubility | Soluble in common organic solvents | |

| ¹H NMR | δ (ppm): 9.8 (s, 1H, CHO), 7.6-7.7 (m, 2H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃) | |

| ¹³C NMR | δ (ppm): 191.0, 162.0, 131.0, 130.0, 128.0, 125.0, 109.0, 55.5, 16.0 |

Note: NMR data are predicted and may vary based on solvent and experimental conditions.

Synthesis and Derivatization: Experimental Protocols

This compound is a versatile building block for the synthesis of more complex molecules with potential biological activity. A common application is in the synthesis of chalcones and Schiff bases.

This protocol describes a general method for the synthesis of a chalcone (B49325) derivative from this compound and an appropriate acetophenone (B1666503).

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., hexane:ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of this compound and the selected acetophenone derivative in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reaction Monitoring: Continue stirring the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the mixture into cold water. Acidify the solution with dilute hydrochloric acid to precipitate the crude chalcone product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.[1]

Applications in Drug Discovery and Development

Substituted benzaldehydes are key pharmacophores in medicinal chemistry. While this compound itself has limited reported biological activity, its derivatives, particularly chalcones and Schiff bases, have shown significant potential in various therapeutic areas.

Chalcones derived from methoxy-substituted benzaldehydes have demonstrated notable cytotoxic effects against a range of cancer cell lines.[1][5] The substitution pattern on the aromatic rings plays a crucial role in their anticancer potency. For instance, the presence of electron-withdrawing groups on the B-ring of the chalcone structure often enhances cytotoxic activity.[1] The table below presents the in vitro anticancer activity of some 4-methoxychalcone (B190469) derivatives, highlighting the potential of this structural class.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal) | 4.97 | [1] |

| 2,4,6-trimethoxy-4′-nitrochalcone | Eca-109 (Esophageal) | 5.21 | [1] |

| Diaryl ether-containing chalcone (4-methoxy on B-ring) | MCF-7 (Breast) | 3.44 ± 0.19 | [5] |

| Diaryl ether-containing chalcone (4-methoxy on B-ring) | HepG2 (Liver) | 4.64 ± 0.23 | [5] |

| Diaryl ether-containing chalcone (4-methoxy on B-ring) | HCT116 (Colon) | 6.31 ± 0.27 | [5] |

| Panduratin A (a natural chalcone) | MCF-7 (Breast) - 24h | 15 | [6] |

| Panduratin A (a natural chalcone) | MCF-7 (Breast) - 48h | 11.5 | [6] |

The anticancer mechanisms of these chalcones often involve the induction of apoptosis (programmed cell death) through various signaling pathways, including the inhibition of tubulin polymerization and modulation of the NF-κB pathway.[1][5]

Schiff bases synthesized from substituted benzaldehydes have been investigated for their antimicrobial properties. For example, a thiosemicarbazone derivative of 4-methoxybenzaldehyde (B44291) has shown moderate antibacterial activity against various strains of Salmonella.[7] The imine or azomethine group (C=N) in Schiff bases is often crucial for their biological activity.[8]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [7] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [7] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [7] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi B | 128 | [7] |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 | [7] |

Visualization of Synthetic Pathway

The following diagram, generated using Graphviz, illustrates the general synthetic pathway for producing biologically active chalcones from this compound.

Caption: Synthetic workflow for chalcone derivatives.

Conclusion

This compound is a commercially available and synthetically versatile aromatic aldehyde. Its true potential in drug discovery lies in its utility as a scaffold for the synthesis of a diverse range of derivatives, such as chalcones and Schiff bases. The existing body of research on closely related structures strongly indicates that derivatives of this compound are promising candidates for further investigation as potential anticancer and antimicrobial agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this compound and its analogues in their drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 99 32723-67-4 [sigmaaldrich.com]

- 3. 3-Methyl-4-anisaldehyde | C9H10O2 | CID 122936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rfppl.co.in [rfppl.co.in]

- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 8. eajournals.org [eajournals.org]

An In-depth Technical Guide to the Solubility of 4-Methoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-methylbenzaldehyde. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide establishes an inferred solubility profile based on the known properties of structurally analogous aromatic aldehydes. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in a variety of solvent systems, catering to the rigorous demands of research and pharmaceutical development.

Inferred Solubility Profile

Generally, aromatic aldehydes exhibit low solubility in water due to the hydrophobic nature of the benzene (B151609) ring. The presence of a polar aldehyde group allows for some interaction with water molecules, but this is often insufficient to overcome the nonpolar character of the larger ring structure. Conversely, these compounds tend to be readily soluble in a wide range of common organic solvents. This is attributed to the favorable van der Waals interactions between the aromatic ring of the aldehyde and the organic solvent molecules.

The following table summarizes the available solubility data for key analogous compounds, which collectively inform the expected solubility profile of this compound.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| Benzaldehyde (B42025) | Water | 25 | 6.95 mg/mL | Quantitative |

| Water | Room Temp. | Insoluble | Qualitative | |

| Organic Solvents | Room Temp. | Soluble | Qualitative | |

| 4-Methoxybenzaldehyde (B44291) | Water | 20 | 2 g/L | Quantitative |

| (p-Anisaldehyde) | Water | Not Specified | Poorly soluble | Qualitative |

| Ethanol | Room Temp. | Miscible | Qualitative | |

| Diethyl Ether | Room Temp. | Miscible | Qualitative | |

| Acetone | Not Specified | Very Soluble | Qualitative | |

| Chloroform | Not Specified | Very Soluble | Qualitative | |

| Benzene | Not Specified | Soluble | Qualitative | |

| 4-Methylbenzaldehyde | Water | 25 | 2,270 mg/L | Quantitative |

| (p-Tolualdehyde) | Water | Not Specified | Limited solubility | Qualitative |

| Ethanol | Not Specified | Highly Soluble | Qualitative | |

| Ether | Not Specified | Highly Soluble | Qualitative | |

| Chloroform | Not Specified | Highly Soluble | Qualitative |

Based on the data from these structurally similar aldehydes, it is anticipated that this compound will demonstrate low solubility in water and high solubility in common organic solvents such as ethanol, methanol, diethyl ether, acetone, and chloroform.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol is essential. The following details a reliable gravimetric method, which is a fundamental and widely used technique for determining the solubility of a substance.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane) of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

-

Evaporating dishes or pre-weighed vials for drying

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodic gentle shaking is recommended.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the withdrawn aliquot using a syringe filter to remove any suspended microparticles of the solute.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Record the exact weight of the dish/vial with the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solute) until the solute is completely dry.

-

Once dry, place the dish/vial in a desiccator to cool to room temperature.

-

Weigh the dish/vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), based on the mass of the solute and the initial volume of the solvent aliquot.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Potential Biological Activities of 4-Methoxy-3-methylbenzaldehyde Derivatives: A Technical Guide

Introduction

4-Methoxy-3-methylbenzaldehyde, an aromatic aldehyde, serves as a valuable scaffold in medicinal chemistry. Its derivatives, featuring a substituted benzene (B151609) ring, hold significant promise for a range of therapeutic applications. While direct and extensive research on the biological activities of this compound derivatives is nascent, valuable insights can be extrapolated from studies on structurally analogous compounds, such as derivatives of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and other substituted benzaldehydes. These related molecules have demonstrated a breadth of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4]

This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a summary of relevant quantitative data from related compounds, detailed experimental protocols for key biological assays, and visualizations of pertinent signaling pathways and experimental workflows to guide future research in this promising area.

Potential Antimicrobial Activity

Derivatives of substituted benzaldehydes, particularly those modified into Schiff bases, chalcones, and hydrazones, have shown notable antimicrobial properties.[1][5] These compounds have been reported to be effective against a spectrum of Gram-positive and Gram-negative bacteria.[1][5] The antimicrobial efficacy is often attributed to the azomethine group in Schiff bases or the α,β-unsaturated ketone moiety in chalcones, which can interfere with microbial cellular processes.

Quantitative Data on Related Benzaldehyde (B42025) Derivatives

The following table summarizes the antimicrobial activity of various derivatives of related benzaldehyde compounds against several microbial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.

| Derivative Type | Compound Structure/Name | Test Organism | MIC (µg/mL) | Reference |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [6] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 | [6] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | 64 | [6] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 128 | [6] |

| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi B | 128 | [6] |

| Aroyl hydrazone | 4-Hydroxy-3-methoxy-benzaldehyde series | Staphylococcus aureus | Not specified | [1] |

| Aroyl hydrazone | 4-Hydroxy-3-methoxy-benzaldehyde series | Escherichia coli | Not specified | [1] |

| Aroyl hydrazone | 4-Hydroxy-3-methoxy-benzaldehyde series | Pseudomonas aeruginosa | Not specified | [1] |

Potential Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Benzaldehyde derivatives have been investigated for their anti-inflammatory potential.[4][7] For instance, 4-hydroxybenzaldehyde (B117250) has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[4] This suggests that derivatives of this compound could potentially modulate key inflammatory mediators.

Quantitative Data on Related Benzaldehyde Derivatives

The following table presents data on the anti-inflammatory effects of related compounds.

| Compound | Assay | Model | Inhibition/Effect | Reference |

| 4-Hydroxybenzaldehyde | Acetic acid-induced writhing | Mice | 27.2% inhibition at 50 mg/kg | [4] |

| 4-Hydroxybenzaldehyde | Acetic acid-induced writhing | Mice | 41.0% inhibition at 100 mg/kg | [4] |

| Pyridazinone derivative with 4-hydroxy-3-methoxy benzaldehyde | Carrageenan-induced paw edema | Rats | Significant anti-inflammatory activity | [8] |

Potential Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Various derivatives of substituted benzaldehydes have been evaluated for their cytotoxic effects against human cancer cell lines.[9] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The trimethoxyphenyl group, structurally similar to the core of our interest, is a known pharmacophore in several tubulin polymerization inhibitors.[3]

Quantitative Data on Related Benzaldehyde Derivatives

The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative benzaldehyde derivatives against several human cancer cell lines.

| Derivative Type | Compound Name/Number | Cell Line | IC₅₀ (µM) | Reference |

| Benzohydrazone | Compound 7b | A549 (lung carcinoma) | 13.48 | [9] |

| Benzohydrazone | Compound 7c | A549 (lung carcinoma) | 13.49 | [9] |

| Benzohydrazone | Compound 7b | MCF-7 (breast adenocarcinoma) | 25.23 | [9] |

| Benzohydrazone | Compound 7c | MCF-7 (breast adenocarcinoma) | 27.48 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the systematic evaluation of new chemical entities. Below are standardized methodologies for assessing the key biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test derivative for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[3]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Absorbance Reading: The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.

-

Data Analysis: The percentage inhibition of NO production by the compound is calculated relative to the LPS-stimulated control.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided below to illustrate key experimental workflows and a critical signaling pathway relevant to the potential biological activities of this compound derivatives.

Caption: General workflow for the discovery and evaluation of new bioactive compounds.

References

- 1. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. biomolther.org [biomolther.org]

- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 4-Methoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde, is a significant compound in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a benzaldehyde (B42025) core with methoxy (B1213986) and methyl substitutions, make it a versatile precursor for the synthesis of various heterocyclic compounds and a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and known biological activities, with a focus on its potential applications in drug discovery and development.

Physicochemical Properties

This compound is a clear, pale yellow to green liquid under standard conditions.[1] A comprehensive summary of its key physicochemical properties is presented in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| CAS Number | 32723-67-4 | [2] |

| Appearance | Clear pale yellow to green liquid or white to off-white crystalline solid | [1][2] |

| Density | 1.082 g/cm³ at 16 °C | [1] |

| Boiling Point | 80-85 °C at 1 mmHg | |

| Flash Point | 234 °F (112 °C) | [1] |

| Refractive Index | 1.542 | [1] |

| LogP | 1.81610 | [2] |

| PSA (Polar Surface Area) | 26.30 Ų | [2] |

Synthesis of this compound

A general method for the synthesis of this compound involves the methylation of a corresponding hydroxy-methylbenzaldehyde precursor.[1]

Experimental Protocol: Methylation of Hydroxy-methylbenzaldehyde

Materials:

-

Hydroxy-methylbenzaldehyde (1 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃) (1 equivalent)

-

Methyl Iodide (2 equivalents)

-

Ethyl Acetate

-

Distilled Water

-

Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolve the hydroxy-methylbenzaldehyde (0.25 mmol) in anhydrous DMF (6.0 mL).[1]

-

Add potassium carbonate (35 mg, 0.25 mmol) to the solution and stir the mixture at room temperature for 30 minutes.[1]

-

Add methyl iodide (30 μL, 68 mg, 0.5 mmol) to the reaction mixture and continue stirring at room temperature overnight.[1]

-

Quench the reaction by adding distilled water.[1]

-

Extract the aqueous phase three times with ethyl acetate.[1]

-

Combine the organic phases, dry with MgSO₄, and concentrate in vacuo.[1]

-

Purify the residue by column chromatography on silica gel to obtain this compound.[1]

Caption: General synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H-NMR (DMSO-d₆) | δ 10.05 (s, 1H), 7.78 (m, 1H), 6.95 (m, 1H), 6.88 (s, 1H), 3.84 (s, 3H), 2.6 (s, 3H)[1] |

| IR (Infrared) | Characteristic peaks for aldehyde C=O stretch, C-O-C stretch, and aromatic C-H bonds. |

| Mass Spectrometry | Molecular Ion Peak (M+) at m/z 150.06753[3] |

Biological Activities and Potential in Drug Development

While direct biological studies on this compound are limited, research on its derivatives and related compounds suggests potential therapeutic applications.

Antimicrobial Activity

Derivatives of methoxy-benzaldehydes have demonstrated notable antimicrobial properties. For instance, aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4] Furthermore, a novel Schiff base derived from 4-methoxybenzaldehyde (B44291) exhibited moderate in vitro antibacterial activity against strains of Salmonella.[5] These findings suggest that the 4-methoxybenzaldehyde scaffold could be a promising starting point for the development of new antimicrobial agents.

Anticancer Potential

The broader class of benzaldehyde derivatives has been investigated for anticancer activities. Notably, benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[6] This suppression is thought to be mediated by the regulation of 14-3-3ζ-mediated protein-protein interactions.[6] While this research was not conducted on this compound specifically, it provides a strong rationale for investigating its potential as an anticancer agent and its effects on these critical cellular signaling cascades. Additionally, salicylaldehyde (B1680747) benzoylhydrazones with methoxy substitutions have shown potent activity against leukemic cell lines.[7]

Potential Signaling Pathway Involvement

Based on the activity of the parent compound, benzaldehyde, it is hypothesized that this compound could potentially modulate key signaling pathways implicated in cancer progression.

Caption: Hypothesized modulation of cancer signaling pathways.

Conclusion

This compound is a compound with significant potential, primarily as a building block in organic synthesis. The biological activities of its derivatives, particularly in the antimicrobial and anticancer arenas, warrant further investigation into the direct therapeutic efficacy of the parent molecule. The potential for this compound to modulate key cellular signaling pathways, as suggested by studies on related benzaldehydes, opens up exciting avenues for future research in drug discovery and development. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the multifaceted applications of this compound.

References

- 1. echemi.com [echemi.com]

- 2. guidechem.com [guidechem.com]

- 3. PubChemLite - this compound (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 4. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-methylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis and various research applications. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and an example of its application in a synthetic workflow.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is also known by a variety of synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for effective literature searches and material procurement.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 32723-67-4 |

| EC Number | 251-177-8 |

| Beilstein/REAXYS Number | 2084045 |

| PubChem CID | 122936 |

| MDL Number | MFCD00003375 |

A comprehensive list of its common synonyms includes:

-

3-Methyl-p-anisaldehyde

-

3-Methyl-4-methoxybenzaldehyde

-

4-Methoxy-3-tolualdehyde

-

p-Anisaldehyde, 3-methyl-

-

Benzaldehyde, 4-methoxy-3-methyl-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for designing experimental conditions, predicting its behavior in various solvents, and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 80-85 °C at 1 mmHg | |

| Density | 1.025 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.569 | |

| Flash Point | 112 °C (closed cup) | |

| SMILES | Cc1cc(ccc1OC)C=O | |

| InChI | InChI=1S/C9H10O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 | |

| InChIKey | MYLBIQHZWFWSMH-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of its corresponding phenolic precursor, 4-hydroxy-3-methylbenzaldehyde (B106927). The following protocol is adapted from a well-established procedure for the methylation of hydroxybenzaldehydes.[2]

Reaction Scheme:

Materials:

-

4-hydroxy-3-methylbenzaldehyde

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

2 N Sodium hydroxide solution

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Sodium Salt: In a three-necked flask, dissolve the crude 4-hydroxy-3-methylbenzaldehyde in approximately 550 mL of 2 N sodium hydroxide solution.

-

Methylation: While stirring the solution, add 126 g (95 mL, 1 mole) of dimethyl sulfate dropwise using the dropping funnel. Maintain the reaction temperature between 40-45 °C. After the addition is complete, continue stirring for an additional 5 minutes.

-

Completion of Reaction: Add a 275-mL portion of 2 N sodium hydroxide in one lot, followed by the addition of 63 g (47.5 mL) of dimethyl sulfate. Allow the temperature to rise to 50 °C and continue stirring for 30 minutes.

-

Work-up: Cool the reaction mixture. Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

-

Drying and Concentration: Dry the ether solution over anhydrous sodium sulfate for 8 hours. Filter the solution and concentrate it by distillation to remove the ether.

-

Purification: The residue is then distilled under reduced pressure to yield this compound as a pale yellow liquid.

Note: Dimethyl sulfate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

Application in Organic Synthesis: An Experimental Workflow

This compound serves as a versatile starting material in multi-step organic syntheses. One notable application is its use in the preparation of (4-methoxy-3-methylphenyl)-2-nitroalkenes. These nitroalkene derivatives are valuable intermediates for the synthesis of various biologically active compounds.

The following diagram illustrates a typical experimental workflow for this transformation.

Caption: A representative workflow for the synthesis of a nitroalkene from this compound.

References

In-Depth Technical Guide to the Health and Safety of 4-Methoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4-Methoxy-3-methylbenzaldehyde (CAS No. 32723-67-4), also known as 3-Methyl-p-anisaldehyde. The information is compiled from safety data sheets, chemical databases, and regulatory guidelines to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| Appearance | Clear pale yellow to green liquid | |

| Density | 1.025 g/mL at 25 °C | [1][2][5][6] |

| Boiling Point | 80-85 °C at 1 mmHg | [1][2][5][6] |

| Flash Point | 112 °C (233.6 °F) - closed cup | [5][7] |

| Refractive Index | n20/D 1.569 | [1][5][6] |

| Vapor Pressure | 0.0142 mmHg at 25°C | [1] |

| Synonyms | 3-Methyl-p-anisaldehyde, 3-Methyl-4-anisaldehyde | [3][4][8][9] |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The following table outlines its GHS hazard statements and corresponding pictograms.

| GHS Classification | Hazard Statement | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

|

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

|

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

|

Source: PubChem CID 122936[8][9]

Precautionary Statements Summary:

-

Prevention (P261, P264, P271, P280): Avoid breathing vapor. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye/face protection.[8][9][10]

-

Response (P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364): Specific first aid measures for skin contact, inhalation, and eye contact. Seek medical attention if irritation persists.[8][9]

-

Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8][9]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[8][9]

Toxicological Information

Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are largely unavailable in published literature. However, based on its GHS classification, it is known to be an irritant to the skin, eyes, and respiratory system. The toxicity of aldehydes is often related to their electrophilic nature, allowing them to react with biological nucleophiles and form covalent adducts with macromolecules.[11][12]

Experimental Protocols for Toxicity Assessment

In the absence of specific toxicological studies for this compound, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines would be the basis for experimental evaluation.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure This method is an alternative to the classical LD50 test and aims to determine the acute oral toxicity of a substance.[13]

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The observation of signs of toxicity, rather than mortality, is the key endpoint.

-

Methodology: A small group of animals (usually female rats) is dosed at a specific level.[13] The animals are observed for a minimum of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior.[13] Based on the outcome, the substance can be classified according to the Globally Harmonised System (GHS).[13]

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method This in vitro test is used to identify chemicals that are irritant to the skin.[14][15][16]

-

Principle: The test material is applied topically to a reconstructed human epidermis model. Cell viability is measured after a defined exposure and post-incubation period. A reduction in cell viability below a certain threshold indicates skin irritation potential.[15]

-

Methodology: The test chemical is applied to the surface of the RhE tissue. After exposure, the tissue is rinsed and incubated. Cell viability is typically assessed using the MTT assay, which measures the metabolic activity of the cells.[15] A viability of ≤ 50% classifies the substance as an irritant (GHS Category 2).[17]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline outlines the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[5][10][18][19]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The degree of eye irritation is scored at specific intervals.[5][10][18]

-

Methodology: The test involves observing and scoring lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[19] The use of analgesics and anesthetics is recommended to minimize animal distress.[5] A weight-of-evidence analysis and in vitro testing are encouraged to reduce the need for in vivo testing.[5]

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety.

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses. | To protect against splashes that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron. | To prevent skin contact which may cause irritation. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. | To minimize inhalation of vapors that may cause respiratory irritation. |

| Footwear | Closed-toe shoes. | To protect feet from potential spills. |

Source: Adapted from general laboratory safety guidelines for irritant chemicals.[18]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Visualized Workflows and Relationships

GHS Hazard Communication Workflow

Caption: GHS hazard communication flow for this compound.

Safe Handling Workflow in a Laboratory

Caption: Step-by-step workflow for the safe laboratory handling of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 3-Methyl-p-anisaldehyde [webbook.nist.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. alkalisci.com [alkalisci.com]

- 7. mbresearch.com [mbresearch.com]

- 8. delltech.com [delltech.com]

- 9. 3-Methyl-4-anisaldehyde | C9H10O2 | CID 122936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. umwelt-online.de [umwelt-online.de]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Commercial Sourcing and Technical Profile of 4-Methoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical characteristics of 4-Methoxy-3-methylbenzaldehyde (CAS No. 32723-67-4), a key aromatic aldehyde intermediate in organic synthesis. The document details its chemical properties, outlines a key synthetic application with a generalized experimental protocol, and explores the current, albeit limited, understanding of its biological significance.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, often 99% or greater, ensuring its suitability for sensitive synthetic applications. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| Sigma-Aldrich | 32723-67-4[1] | C₉H₁₀O₂ | ≥99% | 10 g, 50 g[1] |

| Key Organics | 32723-67-4[2] | C₉H₁₀O₂[2] | Not specified | 1 mg, 10 g, 25 g, 100 g[2] |

| Cenmed Enterprises | 32723-67-4[3] | Not specified | 99%[3] | Not specified |

| Matrix Fine Chemicals | 32723-67-4[4] | C₉H₁₀O₂[4] | Not specified | Small and large quantities[4] |

| Fisher Scientific | 32723-67-4[5] | Not specified | Not specified | 10 g, 50 g[5] |

| Arctom | 32723-67-4[6] | Not specified | Not specified | Flexible sizes[6] |

| Dayang Chem | 32723-67-4 | C₉H₁₀O₂ | 95%, 99% | Min. order 1 kg |

Physicochemical Properties

This compound is a substituted benzaldehyde (B42025) with the following key properties:

-

Molecular Weight: 150.17 g/mol

-

Appearance: Liquid or solid[7]

-

Boiling Point: 80-85 °C at 1 mmHg[1]

-

Density: 1.025 g/mL at 25 °C[1]

-

Refractive Index: n20/D 1.569[1]

-

Flash Point: 112 °C (closed cup)[1]

Synthesis and Experimental Protocols

General Experimental Protocol for the Henry Reaction

This protocol is a generalized representation of the Henry reaction and would require optimization for the specific substrates, this compound and a chosen nitroalkane.

Materials:

-

This compound

-

Nitroalkane (e.g., nitromethane, nitroethane)

-

Base catalyst (e.g., sodium hydroxide, potassium carbonate, triethylamine, or a solid-supported base)

-

Solvent (e.g., methanol, ethanol, water, or solvent-free conditions)

-

Acid for neutralization (e.g., dilute hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add the nitroalkane (1-5 equivalents) to the solution.

-

Initiation of Reaction: Cool the mixture in an ice bath and slowly add the base catalyst. The reaction is often exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Logical Workflow for a General Henry Reaction

References

Methodological & Application

Detailed protocol for the synthesis of 4-Methoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Methoxy-3-methylbenzaldehyde, a valuable intermediate in the preparation of various organic compounds. The primary method detailed is the Vilsmeier-Haack reaction, a well-established and effective procedure for the formylation of electron-rich aromatic systems.

Reaction Scheme

The synthesis of this compound is achieved through the formylation of 2-methylanisole (B146520). The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the aromatic ring, primarily at the position para to the activating methoxy (B1213986) group.

Diagram of the overall reaction scheme will be generated using Graphviz.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Methylanisole | C₈H₁₀O | 122.17 | 170-172 | 0.985 | 1.517 |

| This compound | C₉H₁₀O₂ | 150.17 | 80-85 (at 1 mmHg)[1][2] | 1.025 (at 25 °C)[1][2] | 1.569[1] |

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylanisole

This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions for electron-rich aromatic compounds and may require optimization for specific laboratory settings.

Materials:

-

2-Methylanisole (starting material)

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a solid or viscous Vilsmeier reagent may be observed.

Step 2: Formylation Reaction

-

Dissolve 2-methylanisole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add the solution of 2-methylanisole dropwise to the prepared Vilsmeier reagent at 0 °C with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to a temperature between 60-90 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound.

Visualizations

Caption: Step-by-step experimental workflow for the synthesis.

Caption: Key steps in the Vilsmeier-Haack reaction mechanism.

References

4-Methoxy-3-methylbenzaldehyde: A Versatile Intermediate in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in a variety of organic transformations. Its unique substitution pattern, featuring both a methoxy (B1213986) and a methyl group on the benzene (B151609) ring, influences the reactivity of the aldehyde and the properties of the resulting products. This makes it a valuable intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. This document provides detailed application notes and experimental protocols for several key reactions utilizing this compound as a pivotal intermediate.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. It is a powerful tool for the synthesis of β-nitro alcohols, which are versatile intermediates that can be further transformed into amino alcohols, α-nitro alkenes, and other valuable compounds.

Application: The reaction of this compound with nitroalkanes provides access to substituted β-nitro alcohols, which are precursors to biologically active molecules.

Experimental Protocol: Synthesis of 1-(4-Methoxy-3-methylphenyl)-2-nitroethanol

This protocol describes a general method for the Henry reaction using a base catalyst.

Materials:

-

This compound

-

Base catalyst (e.g., sodium hydroxide (B78521), potassium carbonate, or an amine base like triethylamine)

-

Solvent (e.g., methanol, ethanol (B145695), or water)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

n-Hexane and Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent (5 mL).

-

Add nitromethane (3.0 mmol) to the solution.

-

Add the base catalyst (e.g., 0.1 mmol of NaOH) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 1-(4-methoxy-3-methylphenyl)-2-nitroethanol.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield (%) |

| This compound | Nitromethane | NaOH | Methanol | 4-6 h | 85-95 |

Logical Relationship Diagram:

Caption: Henry reaction of this compound.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone. These products, known as chalcones, are important intermediates in the synthesis of flavonoids and other biologically active compounds.

Application: this compound can be reacted with various acetophenones to synthesize a library of chalcone (B49325) derivatives with potential pharmacological activities.

Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-en-1-one

This protocol details the synthesis of a chalcone derivative using a conventional solvent-based method.

Materials:

-

This compound

-

4-Aminoacetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 mmol) and 4-aminoacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 1 mL of a 40% w/v solution) to the mixture with constant stirring.

-

Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield (%) |

| This compound | 4-Aminoacetophenone | NaOH | Ethanol | 2-4 h | 75-85 |

Experimental Workflow Diagram:

Caption: Claisen-Schmidt condensation workflow.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). It is a powerful tool for creating carbon-carbon double bonds with good control over stereochemistry in some cases.

Application: this compound can be converted to a variety of substituted styrenes, which are valuable monomers and intermediates in organic synthesis.

Experimental Protocol: Synthesis of Ethyl (E)-3-(4-methoxy-3-methylphenyl)acrylate

This protocol describes the Wittig reaction using a stabilized ylide, which generally favors the formation of the (E)-alkene.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (B24862) (a stabilized ylide)

-

Solvent (e.g., Toluene or Dichloromethane)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in the chosen solvent (10 mL).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is a mixture of the desired alkene and triphenylphosphine (B44618) oxide. Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Time | Yield (%) |

| This compound | (Carbethoxymethylene)triphenylphosphorane | Toluene | 4-8 h | 80-90 |

Signaling Pathway Diagram:

Caption: Wittig reaction pathway.

Reductive Amination

Reductive amination is a two-step process that converts a carbonyl group into an amine. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Application: This reaction allows for the introduction of nitrogen-containing functional groups, transforming this compound into various substituted benzylamines, which are common motifs in pharmaceutical compounds.

Experimental Protocol: Synthesis of 4-(4-Methoxy-3-methylbenzyl)morpholine

This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride (B8407120) as a mild reducing agent.

Materials:

-

This compound

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 mmol) in DCM (10 mL), add morpholine (1.2 mmol).

-

If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete as monitored by TLC (typically 2-4 hours).

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted benzylamine.

Quantitative Data:

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time | Yield (%) |

| This compound | Morpholine | NaBH(OAc)₃ | DCM | 2-4 h | 85-95 |

Logical Relationship Diagram:

Caption: Reductive amination process.

Application Notes and Protocols for the Reduction of 4-Methoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 4-Methoxy-3-methylbenzaldehyde to its corresponding alcohol, (4-Methoxy-3-methylphenyl)methanol. The primary protocol described utilizes sodium borohydride (B1222165), a mild and selective reducing agent. Alternative methods are also summarized for comparison.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. This compound is a substituted aromatic aldehyde, and its reduction product, (4-Methoxy-3-methylphenyl)methanol, can serve as a building block for more complex molecules. This application note details a reliable and efficient protocol using sodium borohydride (NaBH₄) and provides a comparative overview of other common reduction techniques.

Data Presentation: Comparison of Reduction Methods

The following table summarizes various methods for the reduction of aromatic aldehydes, providing a comparison of reagents, typical reaction conditions, and expected outcomes.

| Method | Reducing Agent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield | Notes |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol, THF | 0 - 25 | 1 - 4 hours | >90% | Mild, selective for aldehydes and ketones. Safe and easy to handle.[1][2][3][4] |

| Lithium Aluminum Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether (anhydrous) | 0 - 35 | 1 - 3 hours | >95% | Powerful, non-selective, reduces many functional groups. Reacts violently with water. |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl acetate (B1210297) | 25 | 12 - 24 hours | >90% | "Green" method, requires specialized hydrogenation equipment. |

Experimental Protocols

Primary Protocol: Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of this compound to (4-Methoxy-3-methylphenyl)methanol using sodium borohydride in methanol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.50 g, 10.0 mmol) in methanol (25 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C to neutralize the excess sodium borohydride and decompose the borate (B1201080) ester complex.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Expected Yield: A yield of over 90% is expected for this reaction. For a structurally similar compound, vanillin, a yield of 92% has been reported under comparable conditions.[1]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation of this compound to (4-Methoxy-3-methylphenyl)methanol.

Caption: Reduction of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the sodium borohydride reduction.

Caption: Workflow for NaBH4 Reduction.

References

The Role of 4-Methoxy-3-methylbenzaldehyde in the Development of Novel Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals